![molecular formula C11H11NO3 B1585634 [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol CAS No. 206055-86-9](/img/structure/B1585634.png)

[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol

Übersicht

Beschreibung

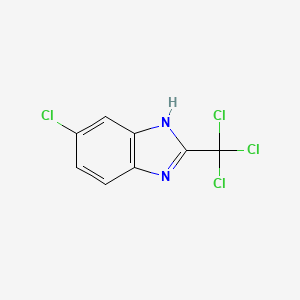

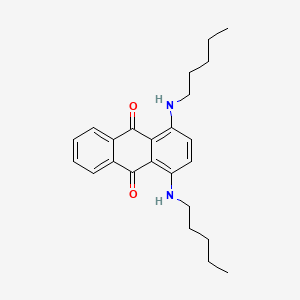

“[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol” is a chemical compound with the empirical formula C11H11NO3 and a molecular weight of 205.21 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

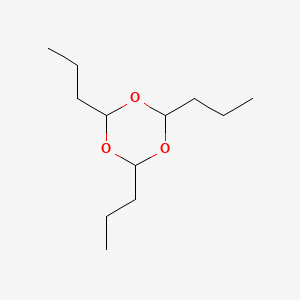

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(cc1)-c2cc(CO)on2 . This indicates that the molecule contains a methoxyphenyl group attached to an isoxazole ring, which is further connected to a methanol group . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

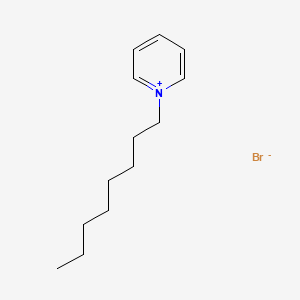

[3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol has been synthesized as an efficient inhibitor to protect copper in sulfuric acid solutions. Studies involving electrochemical techniques demonstrated that this compound significantly decreases the corrosion current density, indicating a reduced corrosion rate. This effect is attributed to the adsorption of the inhibitor molecules on the active sites of the copper surface, with the adsorption process obeying the Langmuir isotherm and occurring both physically and chemically (Khezri et al., 2020).

Anticancer and Antitubercular Activity

A study on pyrazoline incorporated isoxazole derivatives, which includes [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol derivatives, revealed significant anticancer activity against human breast cancer cell lines. One compound in particular exhibited high binding affinity in molecular docking studies and showed good activity with IC50 values ranging from 3-4 µg/mL. Additionally, some of these compounds displayed notable antitubercular activity against certain strains, indicating their potential in therapeutic applications (Radhika et al., 2020).

Synthesis of Functional Derivatives

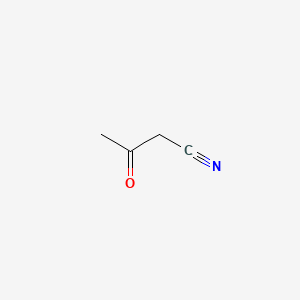

The compound [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol serves as a key intermediate in the synthesis of various functional isoxazole derivatives. It has been used in reactions with substituted phenols, sodium methylate, and other agents to yield derivatives with different functional groups. These reactions have been instrumental in expanding the chemical versatility of isoxazole compounds (Potkin et al., 2015).

Asymmetric Synthesis

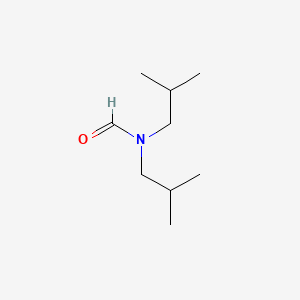

This compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. The synthesis process involves bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's utility in producing chiral molecules (Jung et al., 2000).

Antimicrobial Activity

Some derivatives of [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol have shown potential antimicrobial activity. These derivatives were synthesized and tested against various microbial strains, demonstrating their effectiveness in inhibiting microbial growth (Maheta et al., 2012).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product . It is intended for R&D use only and not for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, such as moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, and rinsing with pure water for at least 15 minutes if it contacts the eyes .

Eigenschaften

IUPAC Name |

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROFDUACOHNMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362999 | |

| Record name | [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol | |

CAS RN |

206055-86-9 | |

| Record name | [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)